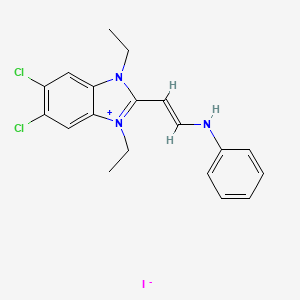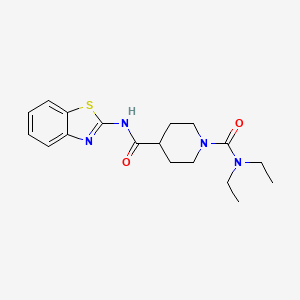![molecular formula C17H17NO B5295373 1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)
1-[(3-methylphenyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methylphenyl)acetyl]indoline, also known as MPAI, is a chemical compound that belongs to the indole family. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. MPAI exhibits unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters and their receptors.
Mécanisme D'action
1-[(3-methylphenyl)acetyl]indoline acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a dopamine D2 receptor antagonist. This unique pharmacological profile makes it a valuable tool for investigating the complex interactions between these neurotransmitter systems.
Biochemical and physiological effects:
1-[(3-methylphenyl)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-[(3-methylphenyl)acetyl]indoline has also been shown to affect the activity of various ion channels, including the NMDA receptor and the GABA receptor. These effects have been linked to the regulation of mood, anxiety, and stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-methylphenyl)acetyl]indoline has several advantages for use in laboratory experiments. It is a highly selective ligand for the serotonin and dopamine receptors, which allows for precise modulation of these systems. 1-[(3-methylphenyl)acetyl]indoline is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use, including its low solubility in water and its potential for non-specific binding to other receptors.
Orientations Futures
There are several future directions for research on 1-[(3-methylphenyl)acetyl]indoline. One potential area of investigation is the role of 1-[(3-methylphenyl)acetyl]indoline in the regulation of other neurotransmitter systems, such as the endocannabinoid system. Another area of interest is the potential therapeutic applications of 1-[(3-methylphenyl)acetyl]indoline in the treatment of mood disorders and anxiety. Further research is also needed to fully understand the mechanisms of action of 1-[(3-methylphenyl)acetyl]indoline and its potential for use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 1-[(3-methylphenyl)acetyl]indoline can be achieved through several methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-[(3-methylphenyl)acetyl]indoline has been widely used in scientific research to investigate the mechanisms of action of certain neurotransmitters and their receptors. It has been shown to modulate the activity of the serotonin and dopamine receptors, which are involved in various physiological and pathological processes. 1-[(3-methylphenyl)acetyl]indoline has also been used to study the role of the endocannabinoid system in the regulation of mood, anxiety, and stress.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-5-4-6-14(11-13)12-17(19)18-10-9-15-7-2-3-8-16(15)18/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVADVOBYYGRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N-benzyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]sulfamide](/img/structure/B5295378.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)